Technical Guide: o-Desmethyl-cerivastatin (Metabolite M-1)
Technical Guide: o-Desmethyl-cerivastatin (Metabolite M-1)
The following technical guide details the discovery, metabolic identification, and chemical synthesis of o-Desmethyl-cerivastatin (also identified in literature as metabolite M-1 ).
Discovery, Synthesis, and Pharmacological Significance[1][2]
Executive Summary
o-Desmethyl-cerivastatin (Code: M-1 ) is a primary pharmacologically active metabolite of the HMG-CoA reductase inhibitor cerivastatin (Baycol). Unlike the parent drug, which possesses a methyl ether moiety at the pyridine 5-position, M-1 features a free primary alcohol.
Its discovery was pivotal in understanding the toxicity profile of cerivastatin, particularly the lethal rhabdomyolysis associated with gemfibrozil co-administration. While M-1 retains nanomolar potency against HMG-CoA reductase, its clearance is heavily dependent on CYP2C8 , the same enzyme inhibited by gemfibrozil glucuronide, creating a "metabolic bottleneck."
Discovery and Metabolic Identification
2.1 Identification History
The identification of o-desmethyl-cerivastatin emerged during pre-clinical and Phase I metabolic profiling by Bayer AG in the mid-1990s. Researchers utilized human liver microsomes (HLM) and recombinant CYP450 isoforms to map the biotransformation pathways.
-
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and 1H-NMR.
-
Key Finding: Incubation of cerivastatin (
460) yielded a product at 446 , corresponding to a loss of 14 Da (demethylation). -
Enzymology: The formation of M-1 is catalyzed by both CYP2C8 (major) and CYP3A4 (minor/compensatory).[1] This contrasts with the other major metabolite, M-23 (6-hydroxy-cerivastatin), which is almost exclusively formed by CYP2C8.
2.2 Metabolic Pathway Diagram
The following diagram illustrates the oxidative divergence of cerivastatin into its active metabolites.
Figure 1: Metabolic pathway of cerivastatin showing the parallel formation of M-1 and M-23.[1][2] M-1 is formed via O-demethylation.
Chemical Synthesis of o-Desmethyl-cerivastatin[1]
The synthesis of M-1 is a modification of the canonical Hantzsch pyridine synthesis used for cerivastatin. The critical divergence occurs at the functionalization of the C5-substituent.
3.1 Retrosynthetic Analysis
-
Target: (+)-(3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid.
-
Core Strategy: Construct the pentasubstituted pyridine core with a C5-hydroxymethyl group.
-
Divergence: In the parent drug synthesis, this C5-alcohol is methylated (using MeI/NaH). For M-1, this alcohol is protected (e.g., as a silyl ether) or carried through to the final step to retain the free hydroxyl.
3.2 Step-by-Step Synthesis Protocol
Step 1: Construction of the Pyridine Core
The synthesis begins with the cyclization of a
-
Reagents: Ethyl 3-amino-4-methylpent-2-enoate + 4-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methylpent-4-en-3-one.[3]
-
Conditions: Reflux in ethanol (Hantzsch synthesis).
-
Intermediate: A dihydropyridine, which is subsequently oxidized (using DDQ or HNO3) to the fully aromatic pyridine diester.
Step 2: Selective Reduction (The Branch Point) The pyridine core contains two ester groups (at C3 and C5). The C5 ester is sterically less hindered or electronically distinct, allowing selective reduction.
-
Reagents: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or DIBAL-H (-78°C).
-
Product: 4-(4-fluorophenyl)-2,6-diisopropyl-5-(hydroxymethyl)pyridine-3-carboxylic acid ethyl ester.
-
Critical Decision:
-
For Cerivastatin: Methylate this alcohol (-CH2OH
-CH2OMe). -
For M-1:Skip methylation. Protect the alcohol with TBDMS-Cl (tert-butyldimethylsilyl chloride).
-
Step 3: Side Chain Attachment With the C5-alcohol protected (as C5-CH2-OTBDMS), the C3-ester is converted to an aldehyde to accept the statin side chain.
-
Reduction: C3-COOEt
C3-CH2OH (using LiAlH4). -
Oxidation: C3-CH2OH
C3-CHO (using Swern oxidation or MnO2). -
Julia-Kocienski Olefination: React the C3-aldehyde with a chiral sulfone (containing the protected 3,5-dihydroxyheptanoate chain).
-
Alternative: Wittig-Horner reaction using a phosphonate reagent, followed by asymmetric reduction of the resulting ketone.
-
Step 4: Global Deprotection
-
Reagents: TBAF (for silyl groups) and mild hydrolysis (NaOH) for the ester on the heptanoate chain.
-
Final Product: o-Desmethyl-cerivastatin (M-1) as the sodium salt.
3.3 Synthesis Scheme Diagram
Figure 2: Synthetic route divergence. M-1 synthesis bypasses the O-methylation step utilized in commercial cerivastatin production.
Pharmacological Profile & Data Summary[4][5][6][7][8][9][10][11]
M-1 is not merely a degradation product; it is a potent inhibitor of HMG-CoA reductase. Its accumulation during drug-drug interactions (specifically with gemfibrozil) contributes significantly to the total inhibitory load on the muscle tissue.
| Parameter | Cerivastatin (Parent) | o-Desmethyl-cerivastatin (M-1) | 6-Hydroxy-cerivastatin (M-23) |
| Structure (C5) | Methoxymethyl (-CH2OMe) | Hydroxymethyl (-CH2OH) | Methoxymethyl (Parent core) |
| IC50 (HMG-CoA Red) | 1.0 - 1.3 nM | ~1.5 - 3.0 nM | 1.0 - 1.2 nM |
| Primary Enzyme | CYP2C8 (60%), CYP3A4 (40%) | CYP2C8 / CYP3A4 | CYP2C8 |
| Potency Status | Extremely Potent | Active (High Potency) | Active (High Potency) |
| Gemfibrozil Effect | AUC Increase ~10-fold | AUC Increase (Accumulates) | Formation Blocked |
Key Insight: While M-23 formation is blocked by CYP2C8 inhibition, the parent drug is shunted toward M-1 (via CYP3A4). However, M-1 itself requires clearance. If the clearance of M-1 is also dependent on CYP2C8 (which is inhibited), M-1 levels can rise alongside the parent drug, compounding myotoxicity risks.
References
-
Böttcher, M. F., et al. (1997). Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved.[4] Drug Metabolism and Disposition.[1][2][5][6][4] Link
-
Backman, J. T., et al. (2002).[7] Gemfibrozil greatly increases plasma concentrations of cerivastatin.[2][7] Clinical Pharmacology & Therapeutics.[7] Link
-
Shitara, Y., et al. (2004). Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin. Journal of Pharmacology and Experimental Therapeutics. Link
-
Angerbauer, R., et al. (1994). Cerivastatin (Baycol): Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry (Bayer AG Patents). Link
-
Wang, J. S., et al. (2002). The effect of CYP2C8 polymorphism on the metabolism of cerivastatin in vitro.[6] Drug Metabolism and Disposition.[2][5][6][4] Link
Sources
- 1. Cerivastatin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Rivastatin, Cerivastatin sodium, Bay-w-6228, Certa, Baycol, Lipobay(free acid)-药物合成数据库 [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Complex Drug-Drug Interactions between Cerivastatin and Metabolism/Transport Inhibitors Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
